N-シクロプロピル-2-(4-(2-(3-メトキシフェニル)アセトアミド)フェニル)-2H-テトラゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

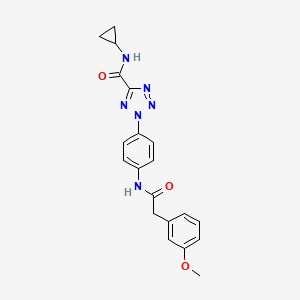

N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.

BenchChem offers high-quality N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ヘキサメチルメラミン(HMM)や2-アミノ-4-モルフォリノ-s-トリアジンなど、特定の1,3,5-トリアジンは抗腫瘍活性を示しています。 HMMは臨床的に肺がんの治療に使用されており、2-アミノ-4-モルフォリノ-s-トリアジンは卵巣がんを標的にしています .

- ヒドロキシメチルペンタメチルメラミン(HMPMM)はHMMのヒドロキシル化代謝物であり、抗腫瘍特性も有しています .

- 類似の構造を持つ他の1,3,5-トリアジンは、ヒトがん細胞株およびマウス白血病細胞株で抗腫瘍活性を示しています .

- 一部の1,3,5-トリアジンは、アロマターゼ阻害活性を示します。 これらの化合物は、ホルモン関連疾患に役割を果たす可能性があります .

抗腫瘍特性

アロマターゼ阻害

シデロフォアを介した薬物ポテンシャル

コルチコトロピン放出因子1(CRF1)受容体拮抗作用

トリパノソーマ・ブルセイ阻害

ロイコトリエンC4(LTC4)拮抗作用

要約すると、N-シクロプロピル-2-(4-(2-(3-メトキシフェニル)アセトアミド)フェニル)-2H-テトラゾール-5-カルボキサミドは、がん治療から受容体拮抗作用まで、さまざまな分野で有望な特性を示しています。研究者はその潜在的な用途を継続的に探索しており、今後の研究のための興味深い対象となっています。 🌟

生物活性

N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, with the CAS number 1396800-34-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics:

- Molecular Formula : C20H20N6O3

- Molecular Weight : 392.4 g/mol

The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the methoxyphenyl group is significant for enhancing its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the tetrazole moiety. The structure of N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide suggests it may exhibit similar properties.

-

Mechanism of Action :

- The tetrazole ring has been associated with the inhibition of cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Compounds with similar structures have shown promising results against various cancer cell lines, indicating potential effectiveness in tumor inhibition.

-

Case Study :

- A related compound was tested against human cancer cell lines, demonstrating an IC50 value in the low micromolar range, suggesting significant cytotoxicity. The SAR indicated that modifications to the phenyl group could enhance activity further.

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been explored, with some derivatives showing efficacy in seizure models.

- Research Findings :

- Compounds with methoxy substituents on aromatic rings have demonstrated enhanced anticonvulsant activity in animal models.

- The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide:

| Structural Feature | Impact on Activity |

|---|---|

| Tetrazole Ring | Essential for anticancer activity |

| Methoxy Group | Increases lipophilicity and bioavailability |

| Cyclopropyl Group | Enhances binding affinity to target proteins |

特性

IUPAC Name |

N-cyclopropyl-2-[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-29-17-4-2-3-13(11-17)12-18(27)21-14-7-9-16(10-8-14)26-24-19(23-25-26)20(28)22-15-5-6-15/h2-4,7-11,15H,5-6,12H2,1H3,(H,21,27)(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCOLMBZNVHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。